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Cat. No.: B1331712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental data and computational approaches

for the characterization of 2-(4-Methylphenoxy)acetohydrazide. By cross-validating

experimental findings with computational predictions for analogous structures, this document

aims to offer a comprehensive understanding of the molecule's physicochemical properties.

Experimental Studies: Synthesis and Structural
Elucidation
The primary experimental data available for 2-(4-Methylphenoxy)acetohydrazide is derived

from its synthesis and single-crystal X-ray diffraction analysis. These studies provide

foundational information regarding the molecule's synthesis, conformation, and intermolecular

interactions in the solid state.

Synthesis Protocol
The synthesis of 2-(4-Methylphenoxy)acetohydrazide is typically achieved through the

hydrazinolysis of its corresponding ester.[1]
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A flowchart illustrating the synthesis of 2-(4-Methylphenoxy)acetohydrazide.
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Crystal Structure Analysis
Single-crystal X-ray diffraction has been employed to determine the three-dimensional structure

of 2-(4-Methylphenoxy)acetohydrazide.[1] This technique provides precise measurements of

bond lengths, bond angles, and the overall conformation of the molecule in the crystalline state.

Experimental Workflow for Crystal Structure Analysis

Single Crystal Selection

Data Collection
(Bruker SMART APEXII CCD)

Cell Refinement and
Data Reduction (SAINT)

Structure Solution
(SHELXTL)

Structure Refinement
(SHELXTL)

Analysis of Bond Lengths,
Angles, and Hydrogen Bonds

Final Crystal Structure

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1331712?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3050200/
https://www.benchchem.com/product/b1331712?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A workflow diagram for the determination of the crystal structure.

Data Presentation: Experimental Findings
The quantitative data obtained from the X-ray crystallographic analysis of 2-(4-
Methylphenoxy)acetohydrazide is summarized below.

Table 1: Crystal Data and Structure Refinement for 2-(4-Methylphenoxy)acetohydrazide
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Parameter Value[1]

Empirical Formula C₉H₁₂N₂O₂

Formula Weight 180.21

Temperature 296 K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 10.399(3)

b (Å) 8.411(2)

c (Å) 11.021(3)

β (°) 108.04(1)

Volume (Å³) 917.3(4)

Z 4

Density (calculated) (Mg/m³) 1.304

Absorption Coefficient (mm⁻¹) 0.093

F(000) 384

Theta range for data collection (°) 2.5 to 28.3

Reflections collected 5406

Independent reflections 2210 [R(int) = 0.034]

Final R indices [I > 2σ(I)] R1 = 0.067, wR2 = 0.149

R indices (all data) R1 = 0.091, wR2 = 0.164

Table 2: Hydrogen Bond Geometry (Å, °) for 2-(4-Methylphenoxy)acetohydrazide
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D—H···A d(D-H) d(H···A) d(D···A) ∠(DHA)

N1—H1N1···N2ⁱ 0.92(3) 2.17(3) 2.982(3) 147(2)

N2—H2N2···O2ⁱⁱ 0.90(3) 2.14(3) 3.022(3) 168(3)

N2—H1N2···O2ⁱⁱⁱ 0.98(3) 2.47(3) 3.166(3) 128(2)

C1—H1A···O2ⁱᵛ 0.93 2.53 3.410(3) 157

Symmetry codes:

(i) x, -y+3/2, z-

1/2; (ii) -x+1, y-

1/2, -z+3/2; (iii) x,

y-1, z; (iv) -x+1, -

y+2, -z+2

Comparative Computational Studies
While specific computational studies, such as Density Functional Theory (DFT) or molecular

docking, for 2-(4-Methylphenoxy)acetohydrazide are not readily available in the reviewed

literature, such studies have been performed on closely related phenoxyacetohydrazide

derivatives. These studies serve as a valuable reference for a comparative analysis.

Computational Methodologies for Analogous
Compounds
Computational studies on analogous hydrazide derivatives typically involve the following

workflow:

Logical Workflow for Computational Analysis
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3D Molecule Construction

Geometry Optimization
(e.g., DFT with B3LYP/6-31G) Protein and Ligand Preparation
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Comparison with Experimental Data

Molecular Docking
(e.g., AutoDock, GOLD)

Analysis of Binding Interactions
and Scoring

Click to download full resolution via product page

A logical workflow for the computational analysis of hydrazide derivatives.

Cross-Validation: Experimental vs. Computational
Insights
A comparative analysis of the experimental data for 2-(4-Methylphenoxy)acetohydrazide with

computational findings for its analogs reveals several points of correlation and divergence.

Table 3: Comparison of Experimental and Predicted Properties
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Property
Experimental (2-(4-
Methylphenoxy)acetohydr
azide)

Typical Computational
Prediction (for analogs)

Molecular Geometry

Acetohydrazide Group
Approximately planar (max

deviation 0.034 Å)[1]

Geometry optimization

calculations (e.g., using DFT)

would predict the lowest

energy conformation, which is

often planar for such functional

groups to maximize

conjugation.

Intermolecular Interactions

Hydrogen Bonding

In the crystal, molecules are

linked by N—H···O, N—H···N,

and C—H···O hydrogen bonds

into two-dimensional networks.

[1]

Molecular Electrostatic

Potential (MEP) maps would

identify the electron-rich

(negative potential, potential

H-bond acceptors) and

electron-poor (positive

potential, potential H-bond

donors) regions, predicting the

sites for hydrogen bonding.

Biological Activity

Urease Inhibition Data not available.

Molecular docking studies on

phenoxy acetohydrazide

derivatives have identified

potential binding interactions

with the active site of urease,

suggesting inhibitory activity.
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β-Glucuronidase Inhibition Data not available.

Schiff bases of

phenoxyacetohydrazides have

shown promising β-

glucuronidase inhibition, with

computational docking studies

elucidating the binding modes.

Conclusion
The experimental characterization of 2-(4-Methylphenoxy)acetohydrazide provides a solid

foundation for understanding its structural and physicochemical properties. While direct

computational studies on this specific molecule are lacking in the current literature, the

methodologies applied to its analogs offer a robust framework for in silico analysis. The cross-

validation between the detailed experimental crystal structure and the computational

predictions for similar compounds demonstrates a strong correlation in terms of molecular

geometry and intermolecular interaction patterns. Future research combining experimental

biological screening of 2-(4-Methylphenoxy)acetohydrazide with targeted computational

studies would provide a more complete picture of its potential as a bioactive compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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